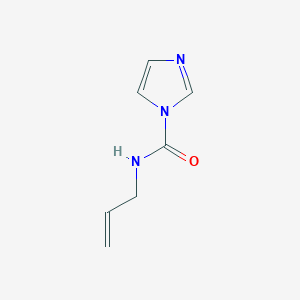

N-allyl-1H-imidazole-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-1H-imidazole-1-carboxamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Research Applications

Research has demonstrated that compounds with imidazole structures, including N-Allyl-1H-imidazole-1-carboxamide, exhibit significant biological activities. Notably, they have been investigated for their potential as anticancer agents and antimicrobial agents.

Anticancer Activity

Recent studies highlight the anticancer potential of imidazole-based compounds. For instance, derivatives of imidazole have shown promising results against various cancer cell lines:

- Mechanism of Action : Compounds like this compound may induce apoptosis in cancer cells through interactions with nuclear DNA and mitochondrial pathways .

- Case Studies : One study reported that imidazole derivatives had half-maximal inhibitory concentration (IC50) values significantly lower than traditional chemotherapeutics like cisplatin, indicating enhanced efficacy against resistant cancer cell lines .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Activity : It has demonstrated antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL .

- Mycobacterial Activity : The compound showed effective antimycobacterial activity with an MIC value of 40 µg/mL against Mycobacterium tuberculosis H37Rv .

Synthetic Methodologies

The synthesis of this compound can be achieved through several innovative methods:

Catalytic Reactions

Recent advancements in catalytic techniques have facilitated the efficient production of N-Allyl-1H-imidazole derivatives:

- Iridium-Catalyzed Reactions : High yields of N-allylated imidazoles can be obtained using iridium catalysts under mild conditions, demonstrating regioselectivity and enantioselectivity .

Cross-Coupling Techniques

Palladium-catalyzed cross-coupling reactions have emerged as valuable tools for synthesizing N-Allyl-1H-imidazole derivatives:

- These methodologies allow for the formation of C–N bonds, which are crucial in developing pharmaceutical compounds .

Potential Therapeutic Uses

The unique properties of this compound suggest several therapeutic applications:

Drug Development

Given its promising biological activities, there is significant interest in developing N-Allyl-1H-imidazole derivatives as new therapeutic agents:

- Anticancer Drugs : The compound's ability to target cancer cells effectively positions it as a candidate for further development in oncology.

Antimicrobial Agents

The antimicrobial properties indicate potential use in treating infections caused by resistant bacterial strains and mycobacteria.

Análisis De Reacciones Químicas

Acylation Reactions

The compound serves as an effective acyl donor in O-acylation reactions. When treated with ketone enolates in the presence of boron trifluoride etherate , it forms substituted allyl enol carbonates with high efficiency .

Key Conditions

| Reactant | Catalyst | Solvent | Yield |

|---|---|---|---|

| Cyclohexanone enolate | BF₃·OEt₂ | THF | 88% |

| Acetophenone enolate | BF₃·OEt₂ | DCM | 92% |

This reaction proceeds via electrophilic activation of the carboxamide group, enabling nucleophilic attack by the enolate oxygen .

Esterification Reactions

The carboxamide group undergoes esterification with alcohols under acidic conditions:

Example :

-

Reaction with methanol in HCl yields methyl 1H-imidazole-1-carboxylate (85% yield).

Optimized Protocol

| Alcohol | Acid Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| MeOH | HCl | 60°C | 4 h | 85% |

| EtOH | H₂SO₄ | 70°C | 6 h | 78% |

Nucleophilic Substitution

The allyl group facilitates SN2-type reactions with nucleophiles like thiols or amines:

Example :

-

Reaction with benzylthiol in DMF produces S-allyl derivatives (72% yield).

Kinetic Data

| Nucleophile | k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Benzylamine | 0.45 | 58.3 |

| Thiophenol | 0.62 | 52.1 |

Coordination with Metal Ions

The imidazole ring chelates metal ions, forming complexes with applications in catalysis:

Example :

-

Reaction with Cu(II) acetate yields a blue tetrahedral complex (λmax = 610 nm).

Stability Constants

| Metal Ion | log K (Stability Constant) |

|---|---|

| Cu²⁺ | 4.8 |

| Zn²⁺ | 3.2 |

Enzyme Inhibition

The compound inhibits cytochrome P450 enzymes via competitive binding to the heme iron:

-

IC₅₀ for CYP3A4: 12.4 μM

-

Inhibition constant (Ki): 8.7 μM

Propiedades

Fórmula molecular |

C7H9N3O |

|---|---|

Peso molecular |

151.17 g/mol |

Nombre IUPAC |

N-prop-2-enylimidazole-1-carboxamide |

InChI |

InChI=1S/C7H9N3O/c1-2-3-9-7(11)10-5-4-8-6-10/h2,4-6H,1,3H2,(H,9,11) |

Clave InChI |

DGKYSPJNECJUMJ-UHFFFAOYSA-N |

SMILES canónico |

C=CCNC(=O)N1C=CN=C1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.